molecular formula C10H9F3O3 B12648282 2-(2,3,4-Trifluoro-phenoxy)methyl-1,3-dioxolane

2-(2,3,4-Trifluoro-phenoxy)methyl-1,3-dioxolane

Cat. No.: B12648282
M. Wt: 234.17 g/mol
InChI Key: SPTABTZTXPEFAI-UHFFFAOYSA-N
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Description

2-(2,3,4-Trifluoro-phenoxy)methyl-1,3-dioxolane is an organic compound with the molecular formula C10H9F3O3. It features a trifluoromethyl group attached to a phenoxy moiety, which is further linked to a 1,3-dioxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,3,4-Trifluoro-phenoxy)methyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be employed under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale acetalization processes using similar catalysts and reaction conditions as described above. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-Trifluoro-phenoxy)methyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: LiAlH4, NaBH4

    Substitution: RLi, RMgX, RCuLi

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3,4-Trifluoro-phenoxy)methyl-1,3-dioxolane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential bioactivity, making it a valuable molecule in various research and industrial applications .

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

2-[(2,3,4-trifluorophenoxy)methyl]-1,3-dioxolane

InChI

InChI=1S/C10H9F3O3/c11-6-1-2-7(10(13)9(6)12)16-5-8-14-3-4-15-8/h1-2,8H,3-5H2

InChI Key

SPTABTZTXPEFAI-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)COC2=C(C(=C(C=C2)F)F)F

Origin of Product

United States

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